N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
CAS No.:
Cat. No.: VC15293747
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25NO5 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
| Standard InChI | InChI=1S/C25H25NO5/c1-14-13-30-23-16(3)24-20(11-19(14)23)15(2)21(25(28)31-24)12-22(27)26-10-9-17-5-7-18(29-4)8-6-17/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27) |
| Standard InChI Key | WIGTUNVFZVKBHC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)OC)C)C |
Introduction
Chemical Overview
N-[2-(4-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic organic compound. Its structure suggests it belongs to the class of chromone derivatives (notably furochromones), which are known for their diverse biological activities. The compound contains:
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A furo[3,2-g]chromen core: This bicyclic structure is often associated with antioxidant, anti-inflammatory, and other pharmacological properties.
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A methoxyphenylethyl group: This moiety may influence the compound's solubility and interaction with biological targets.
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An acetamide functional group: Commonly found in bioactive molecules, contributing to hydrogen bonding and molecular stability.
Potential Applications
Based on its structural features, this compound could be investigated for:
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Pharmacological Activity:
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Chromone derivatives are often explored for anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.
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The methoxyphenyl group may enhance lipophilicity and receptor binding.
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Drug Development:
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The presence of multiple functional groups (amide, methoxy) suggests potential as a lead compound in medicinal chemistry.
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Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H/13C) | Structural elucidation and functional group analysis |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared Spectroscopy (IR) | Functional group identification |
| X-Ray Crystallography | Detailed three-dimensional structure analysis |
Research Directions
Given its structural complexity, future research could focus on:
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In Silico Studies:
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Molecular docking to predict interactions with biological targets like enzymes or receptors.
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ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess drug-likeness.
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Synthesis Optimization:
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Developing cost-effective and environmentally friendly synthetic pathways.
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Exploring analogs by modifying substituents to improve activity.
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Biological Evaluation:
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Screening for antimicrobial or anticancer activity.
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Investigating antioxidant potential due to the chromone core.
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If you can provide more specific data or context about this compound (e.g., its intended use or prior studies), I can refine this framework further.
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